Fluoroazomycinarabinosid

Übersicht

Beschreibung

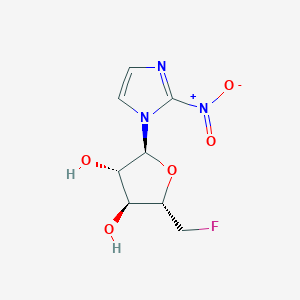

Fluoroazomycin arabinoside, also known as FAZA, is a radiofluorinated 2-nitroimidazole derivative with positron-emitting radioisotope activity . Upon administration, Fluoroazomycin arabinoside is reduced under hypoxic conditions in the tumor microenvironment to a reactive species that covalently binds to intracellular macromolecules, providing a quantitative measure of viable hypoxic tissue when imaged with positron emission tomography .

Synthesis Analysis

The synthesis of Fluoroazomycin arabinoside involves a nucleophilic reaction between 18 F-fluoride and a tosylated precursor, followed by the hydrolysis of protecting groups and purification .

Molecular Structure Analysis

The molecular formula of Fluoroazomycin arabinoside is C8H10FN3O5 . The exact mass is 247.06 and the molecular weight is 247.180 .

Chemical Reactions Analysis

Fluoroazomycin arabinoside is synthesized through a nucleophilic reaction between 18 F-fluoride and a tosylated precursor, followed by the hydrolysis of protecting groups and purification .

Physical And Chemical Properties Analysis

Fluoroazomycin arabinoside has a rapid distribution throughout the body . It has a more rapid clearance from background than FMISO, resulting in higher target/background ratios .

Wissenschaftliche Forschungsanwendungen

Tumor-Hypoxie-Bildgebung

FAZA ist ein Hypoxiemarker, der in der PET-Bildgebung verwendet wird, um Bereiche mit geringer Sauerstoffversorgung in Tumoren zu identifizieren . Es ist besonders nützlich bei der Beurteilung von Plattenepithelkarzinomen des Kopfes und Halses, nicht-kleinzelligem Lungenkrebs, Gebärmutterhalskrebs und Gliomen. Die Fähigkeit der Verbindung, sich in hypoxischen Tumorzellen anzureichern, ermöglicht die präzise Darstellung dieser Regionen, was für die Behandlungsplanung und die Überwachung des Therapieansprechens entscheidend ist .

Strahlentherapieplanung

In der Strahlentherapie ist eine genaue Zielführung des Tumorgewebes unerlässlich. Die FAZA-PET-Bildgebung kann die Anpassung von Strahlentherapieplänen leiten, indem hypoxische Bereiche innerhalb von Tumoren identifiziert werden, die resistenter gegenüber Strahlung sind. Durch die Steigerung der Dosis in diesen Bereichen können die Behandlungsergebnisse verbessert werden, was FAZA zu einem wertvollen Werkzeug bei personalisierten Medizinansätzen macht .

Diagnostische Bildgebung

FAZA wird derzeit auf sein Potenzial untersucht, die Diagnose von soliden Tumoren zu verbessern. Klinische Studien in der Frühphase untersuchen, wie gut die FAZA-PET-CT verschiedene Malignome wie Brust-, Darm- und Bauchspeicheldrüsenneoplasien diagnostizieren kann. Die Verbindung könnte den Sauerstoffgehalt von Tumoren während der Bildgebung aufdecken, was ein entscheidender Faktor für das Verständnis des Tumorverhaltens und möglicher Behandlungsstrategien ist .

Klinische Studien für therapeutische Interventionen

FAZA wird in klinischen Studien auf seine Verwendung in Verbindung mit Therapien wie irreversibler Elektroporation bei Pankreaskrebs untersucht. Diese Forschung zielt darauf ab zu verstehen, wie FAZA zur Optimierung der Behandlungswirksamkeit eingesetzt werden kann und möglicherweise selbst als Therapeutikum dient .

Strahlendosismetrie

Die Bioverteilungs- und Ausscheidungsmuster von FAZA sind gut charakterisiert, was die Strahlendosismetrie unterstützt. Diese Informationen sind entscheidend für die Bestimmung der sicheren und effektiven Strahlendosen, die Patienten während Behandlungen mit FAZA verabreicht werden können .

Forschung zum Tumorwachstum und zur Metastasierung

Die Rolle von FAZA bei der Darstellung von Hypoxie trägt zur Forschung zum Tumorwachstum und zur Wahrscheinlichkeit von Metastasen bei. Da Tumorhypoxie ein negativer Prädiktionsfaktor für diese Ergebnisse ist, kann die FAZA-PET-Bildgebung wertvolle Einblicke in die Aggressivität von Krebserkrankungen liefern und prognostische Beurteilungen unterstützen .

Bewertung des Behandlungsansprechens

Durch den Vergleich der FAZA-Anreicherung in Tumoren vor und nach der Behandlung können Forscher die Wirksamkeit therapeutischer Interventionen beurteilen. Veränderungen des Hypoxiezustands von Tumoren können anzeigen, wie gut eine Behandlung wirkt, was FAZA zu einer nützlichen Verbindung in Längsschnittstudien macht .

Entwicklung neuer Radiopharmaka

Der Einsatz von FAZA in der Hypoxie-Bildgebung hat den Weg für die Entwicklung neuer Radiopharmaka geebnet. Sein Erfolg in klinischen Umgebungen ermutigt zu weiterer Forschung an ähnlichen Verbindungen, die eine noch größere Spezifität und Wirksamkeit bei der Darstellung verschiedener pathologischer Zustände bieten könnten .

Wirkmechanismus

Upon administration, Fluoroazomycin arabinoside is reduced under hypoxic conditions in the tumor microenvironment to a reactive species that covalently binds to intracellular macromolecules . This provides a quantitative measure of viable hypoxic tissue when imaged with positron emission tomography .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Fluoroazomycin arabinoside plays a crucial role in biochemical reactions by interacting with various biomolecules. It is known to bind to hypoxic cells due to its nitroimidazole moiety, which undergoes bioreduction in low-oxygen environments. This bioreduction process involves enzymes such as nitroreductases, which convert the nitro group to a hydroxylamine or amine, allowing the compound to bind covalently to cellular macromolecules . This interaction is specific to hypoxic cells, making fluoroazomycin arabinoside an effective marker for hypoxia.

Cellular Effects

Fluoroazomycin arabinoside affects various types of cells by targeting hypoxic regions. In hypoxic tumor cells, it accumulates due to the bioreduction process, leading to enhanced imaging contrast in PET scans. This accumulation can influence cell signaling pathways, gene expression, and cellular metabolism by marking hypoxic cells for further analysis or treatment . The compound’s ability to highlight hypoxic regions aids in the assessment of tumor aggressiveness and potential treatment resistance.

Molecular Mechanism

The molecular mechanism of fluoroazomycin arabinoside involves its selective binding to hypoxic cells. Upon entering a hypoxic cell, the nitro group of fluoroazomycin arabinoside is reduced by nitroreductases, leading to the formation of reactive intermediates that covalently bind to cellular macromolecules . This binding process is specific to hypoxic conditions, ensuring that the compound selectively marks hypoxic cells without affecting normoxic cells. This selective binding is crucial for its effectiveness in PET imaging.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of fluoroazomycin arabinoside change over time. The compound is rapidly distributed throughout the body and cleared from non-target tissues, resulting in higher target-to-background ratios . Over time, the stability and degradation of fluoroazomycin arabinoside can influence its imaging effectiveness. Long-term studies have shown that the compound remains stable under hypoxic conditions, maintaining its ability to mark hypoxic cells for extended periods .

Dosage Effects in Animal Models

The effects of fluoroazomycin arabinoside vary with different dosages in animal models. At lower doses, the compound effectively highlights hypoxic regions without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxicity and adverse effects on cellular function. It is essential to optimize the dosage to balance imaging effectiveness and safety in animal studies.

Metabolic Pathways

Fluoroazomycin arabinoside is involved in metabolic pathways that include its bioreduction by nitroreductases. This process is crucial for its selective binding to hypoxic cells. The compound interacts with various enzymes and cofactors during its metabolism, influencing metabolic flux and metabolite levels . Understanding these pathways is essential for optimizing its use in imaging and therapeutic applications.

Transport and Distribution

Fluoroazomycin arabinoside is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its localization to hypoxic regions. The compound’s distribution is influenced by its chemical properties, including its lipophilicity and molecular size, which affect its ability to penetrate cell membranes and accumulate in target tissues.

Subcellular Localization

The subcellular localization of fluoroazomycin arabinoside is primarily within hypoxic regions of cells. It is directed to these regions through its bioreduction process, which is specific to low-oxygen environments . The compound’s activity and function are influenced by its localization, as it binds to cellular macromolecules within hypoxic cells. This targeting is facilitated by post-translational modifications and other cellular signals that direct the compound to specific compartments or organelles.

Eigenschaften

IUPAC Name |

(2S,3S,4S,5S)-2-(fluoromethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN3O5/c9-3-4-5(13)6(14)7(17-4)11-2-1-10-8(11)12(15)16/h1-2,4-7,13-14H,3H2/t4-,5-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPZSRGRDVVGMMX-JWXFUTCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CF)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=N1)[N+](=O)[O-])[C@@H]2[C@H]([C@@H]([C@H](O2)CF)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

220793-03-3 | |

| Record name | Fluoroazomycin arabinoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220793033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUOROAZOMYCIN ARABINOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QR3UU6P48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Fluorophenyl)-2-[[5-(4-fluorophenyl)-1-benzofuran-2-yl]methoxycarbonylamino]propanoic acid](/img/structure/B1248667.png)